6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which features a pyrazole ring fused to a pyridine ring, and it includes cyclopropyl substituents that contribute to its chemical properties and biological activities. Its potential applications in medicinal chemistry make it a subject of interest for researchers exploring new therapeutic agents.
The compound can be classified under the broader category of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The structural complexity of 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid allows for various interactions with biological targets, making it a promising candidate in drug development .
The synthesis of 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
These methods highlight the versatility in synthetic approaches to create complex heterocyclic structures from simpler precursors.
6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:
These reactions are pivotal for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific biological targets. Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can modulate various signaling pathways associated with inflammation and cancer cell proliferation.
For instance, studies have shown that these compounds may inhibit specific kinases involved in cellular signaling processes, leading to altered cellular responses such as reduced proliferation or apoptosis in cancer cells. Additionally, they may exhibit antiviral activity by interfering with viral replication mechanisms .
6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several potential applications in scientific research:
This compound exemplifies the ongoing exploration of heterocyclic compounds in drug discovery and development efforts across multiple therapeutic areas.
Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry due to their capacity for multi-target engagement and tunable pharmacokinetic properties. This bicyclic system incorporates a pyrazole ring fused with a pyridine moiety, creating a planar structure that facilitates π-stacking interactions within biological targets. The presence of multiple nitrogen atoms enables hydrogen-bond donor-acceptor capabilities critical for binding affinity, particularly in kinase inhibition. For example, the carboxylic acid group at the C4 position in 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₅H₁₇N₃O₂) allows for salt bridge formation with lysine residues in enzymatic active sites, as observed in Mps1 kinase inhibitors [2] [5].
The scaffold’s versatility is evidenced by its diverse therapeutic applications:
Table 1: Therapeutic Targets of Pyrazolo[3,4-b]Pyridine Derivatives
Therapeutic Area | Biological Target | Key Functional Groups | Observed Activity |
---|---|---|---|
Oncology | Mps1/TTK kinase | C4-carboxylic acid, C6-cyclopropyl | IC₅₀ = 2.596 nM; tumor regression in vivo |
Metabolic Disease | PPARα ligand-binding domain | C4-carboxylic acid, C3-hydrophobic chains | EC₅₀ < 10 μM for transactivation |
Cardiovascular | sGC, AMPK | C1-alkyl, C3-oxadiazole hybrids | RVSP reduction by 40% in PAH models |
The C6-cyclopropyl group in the focal compound enhances steric occlusion within hydrophobic subpockets, improving selectivity against off-target kinases. This is validated by kinome-wide profiling showing >200-fold selectivity across 606 wild-type kinases at 1 μM concentrations for optimized derivatives [5]. Additionally, the 1-(1-cyclopropylethyl) substituent introduces conformational restraint, reducing metabolic susceptibility compared to linear alkyl chains [1] [9].
Systematic naming of pyrazolo[3,4-b]pyridines follows IUPAC numbering where the pyrazole nitrogen (N1) anchors substituent designation. The focal compound 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid denotes:
Table 2: Structural Analogs and Their Nomenclature
Substituent Pattern | Systematic Name | Molecular Formula |
---|---|---|
1-Methyl, 6-cyclopropyl, 4-COOH | 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₁H₁₁N₃O₃ |
1-Ethyl, 6-cyclopropyl, 4-COOH | 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₂H₁₃N₃O₂ |
1-Propyl, 6-cyclopropyl, 4-COOH | 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₃H₁₅N₃O₂ |
1-(1-Cyclopropylethyl), 6-cyclopropyl, 4-COOH | 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C₁₅H₁₇N₃O₂ |
Classification hinges on C4/C6 modifications:
The scaffold emerged in the 1970s as adenine isosteres but gained prominence post-2000 with structure-guided drug design. Key milestones include:
Table 3: Evolution of Key Compounds
Year | Compound Class | Structural Innovation | Therapeutic Advancement |
---|---|---|---|
2016 | Pyrido[3,4-d]pyrimidines | C2-anilino, C8-neopentylamino | First-gen Mps1 inhibitors (BAY series) |
2020 | Pyrazolo[3,4-b]pyridine-4-carboxylic acids | C6-cyclopropyl, N1-alkyl | Mps1 IC₅₀ < 5 nM; tumor regression |
2023 | 1,2,4-Oxadiazole hybrids | C3-(3-phenyl-1,2,4-oxadiazole) | Dual sGC stimulation/AMPK inhibition |
2024 | Hsp110-STAT3 disruptors | N1-(4-fluorobenzyl), C3-carboxamide | PAH vascular remodeling inhibition |
The focal compound exemplifies modern design: Its 1-(1-cyclopropylethyl) group balances conformational flexibility and hydrophobic bulk, improving oral bioavailability (F > 60% in rodents) compared to early N1-methyl analogs [1] [9]. Current research prioritizes polypharmacology—e.g., dual Mps1/HDAC inhibitors—validating pyrazolo[3,4-b]pyridine as a "molecular canvas" for multifunctional agents [5] [10].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1